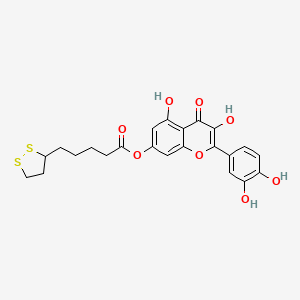
KCa1.1 channel activator-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KCa1.1 channel activator-2, also known as compound 3F, is a quercetin hybrid derivative that selectively stimulates vascular KCa1.1 channels. This compound exhibits potent myorelaxant activity, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCa1.1 channel activator-2 involves the derivatization of quercetin. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on ester-based modifications to enhance selectivity and potency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including esterification and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
KCa1.1 channel activator-2 primarily undergoes esterification reactions during its synthesis. It may also participate in other organic reactions such as oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include quercetin, esterifying agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH to optimize yield and selectivity .
Major Products Formed
The major product formed from the synthesis of this compound is the esterified quercetin derivative, which exhibits the desired myorelaxant activity .
Scientific Research Applications
KCa1.1 channel activator-2 has a wide range of scientific research applications:
Mechanism of Action
KCa1.1 channel activator-2 exerts its effects by selectively stimulating KCa1.1 channels, which are large conductance calcium- and voltage-activated potassium channels. These channels play a crucial role in regulating smooth muscle tone, neurotransmitter release, and neuronal excitability. The activation of KCa1.1 channels leads to hyperpolarization of the cell membrane, reducing cellular excitability and promoting muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
NS11021: Another potent activator of KCa1.1 channels, known for its high specificity and potency.
NS1619: A widely used KCa1.1 channel opener, though less potent compared to NS11021.
BMS-204352: A compound with similar properties, used in various research applications.
Uniqueness
KCa1.1 channel activator-2 is unique due to its quercetin-based structure, which provides high selectivity and potent myorelaxant activity. This makes it a valuable tool for studying the physiological roles of KCa1.1 channels and exploring potential therapeutic applications .
Properties
Molecular Formula |
C23H22O8S2 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl] 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2 |
InChI Key |
GJPUSUSFFBFZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















